(S)-furametpyr
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Overview
Description
(S)-furametpyr is a 5-chloro-1,3-dimethyl-N-(1,1,3-trimethyl-1,3-dihydro-2-benzofuran-4-yl)pyrazole-4-carboxamide that is the (S)-enantiomer of furametpyr. It is an enantiomer of a (R)-furametpyr.
Scientific Research Applications
Metabolism and Biotransformation
- Rat Metabolism : Furametpyr is absorbed rapidly from the gastrointestinal tract after oral administration, extensively metabolized, and excreted in urine, bile, or feces. Sex- and dose-related differences in excretion rates were noted in rats (Nagahori et al., 2000).
- Human Metabolism : Major biotransformation in humans is N-demethylation, catalyzed by various cytochrome P450 enzymes. This study elucidates furametpyr's metabolic pathways in humans and rats (Nagahori et al., 2000).
Analytical Detection
- Chiral Analysis in Agriculture : Developed an analytical method for determining furametpyr enantiomers in rice, soil, and water. This method provides a comprehensive understanding of furametpyr's environmental presence (Dong et al., 2013).
Other Relevant Studies
- Uptake in Root Crops : A study developed a model to estimate the residual amount of non-ionized pesticides like furametpyr in the edible roots of root crops, enhancing understanding of agricultural pesticide residues (Fujisawa et al., 2002).
- Pesticides in Mammals : This research analyzed the metabolism of furametpyr and other pesticides in animals using a combination of in vivo, vitro, and silico methods, providing insights into species- and sex-related differences in toxicity (Nagahori, 2011).
properties
Molecular Formula |
C17H20ClN3O2 |
---|---|
Molecular Weight |
333.8 g/mol |
IUPAC Name |
5-chloro-1,3-dimethyl-N-[(3S)-1,1,3-trimethyl-3H-2-benzofuran-4-yl]pyrazole-4-carboxamide |
InChI |
InChI=1S/C17H20ClN3O2/c1-9-13(15(18)21(5)20-9)16(22)19-12-8-6-7-11-14(12)10(2)23-17(11,3)4/h6-8,10H,1-5H3,(H,19,22)/t10-/m0/s1 |
InChI Key |
NRTLIYOWLVMQBO-JTQLQIEISA-N |
Isomeric SMILES |
C[C@H]1C2=C(C=CC=C2NC(=O)C3=C(N(N=C3C)C)Cl)C(O1)(C)C |
Canonical SMILES |
CC1C2=C(C=CC=C2NC(=O)C3=C(N(N=C3C)C)Cl)C(O1)(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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